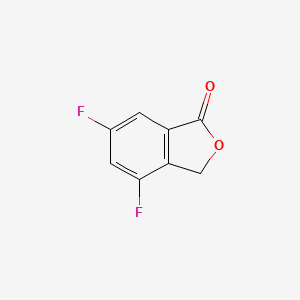
4,6-difluoroisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoroisobenzofuran-1(3H)-one is a fluorinated organic compound with the molecular formula C8H2F2O3 It is a derivative of isobenzofuranone, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoroisobenzofuran-1(3H)-one typically involves the fluorination of isobenzofuranone derivatives. One common method is the direct fluorination of isobenzofuranone using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of electrochemical fluorination, where an electric current is passed through a solution of isobenzofuranone in the presence of a fluorine-containing electrolyte. This method allows for precise control over the degree of fluorination and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorophthalic anhydride under strong oxidizing conditions.
Reduction: Reduction of the compound can lead to the formation of difluorobenzofuran derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Difluorophthalic anhydride.
Reduction: Difluorobenzofuran derivatives.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoroisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4,6-difluoroisobenzofuran-1(3H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets through its fluorine atoms, which can form strong hydrogen bonds and alter the compound’s reactivity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Difluoroisobenzofuran-1(3H)-one: Another fluorinated isobenzofuranone with fluorine atoms at the 3 and 6 positions.
4,5-Difluoroisobenzofuran-1(3H)-one: A similar compound with fluorine atoms at the 4 and 5 positions.
4,7-Difluoroisobenzofuran-1(3H)-one: A compound with fluorine atoms at the 4 and 7 positions.
Uniqueness
4,6-Difluoroisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the fluorine atoms can influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C8H4F2O2 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
4,6-difluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4F2O2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3H2 |
InChI Key |
SHTGDLBPIWPZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2F)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















